molecular formula C11H19N5 B14130436 4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine

4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine

Cat. No.: B14130436
M. Wt: 221.30 g/mol
InChI Key: COOGVHJHSCBOQT-UHFFFAOYSA-N
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Description

4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine is a compound that features a pyrrolidine ring and a pyrimidine ring. These structures are significant in medicinal chemistry due to their biological activity and potential therapeutic applications. The pyrrolidine ring is known for its versatility and ability to interact with various biological targets, while the pyrimidine ring is a common scaffold in many bioactive molecules .

Preparation Methods

The synthesis of 4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the nucleophilic substitution of preformed pyrrolidine rings, which can be functionalized to introduce the desired substituents .

Chemical Reactions Analysis

4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances its binding affinity to these targets, while the pyrimidine ring contributes to its stability and bioactivity. This compound can modulate various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds include pyrrolidine derivatives and pyrimidine-based molecules. Compared to other pyrrolidine derivatives, 4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine exhibits unique properties due to the presence of both pyrrolidine and pyrimidine rings. This dual-ring structure enhances its biological activity and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(3-aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOGVHJHSCBOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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